2-(4-Chlorophenoxy)-5-fluoroaniline
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenoxy)-5-fluoroaniline consists of a benzene ring with a chlorine atom and a fluorine atom attached to it. The phenoxy group (C₆H₄O) is linked to the benzene ring. The overall structure is shown below: !Molecular Structure
Physical And Chemical Properties Analysis
Scientific Research Applications
HPLC-Fluorescence Determination in Pharmaceuticals
The use of fluorogenic labeling reagents, such as 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, in HPLC separation of chlorophenols has been investigated. This technique is applied in determining compounds like chlorocresol and chloroxylenol in pharmaceutical formulations (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
Synthesis and Antimicrobial Studies
A study on the synthesis of 4-oxo-thiazolidine derivatives involved the use of ethyl (4-chlorophenoxy)acetate and subsequent reactions to form various derivatives. These compounds are of interest in antimicrobial studies (Patel, Mistry, & Desai, 2009).
Peroxidase and Peroxidase-Couplers Reactions
A method based on a fluoride ion-selective electrode has been described for the assay of peroxidase and peroxidase-coupled reactions. This technique utilizes peroxidase-catalyzed rupture of the C–F bond in organo-fluoro compounds, including 4-fluoroaniline, among others (Siddiqi, 1982).
Fluorescent Molecular Probes
The development of fluorescent solvatochromic dyes for ultrasensitive molecular probes in biological studies has been a significant area of research. These dyes show strong solvent-dependent fluorescence and are used to study various biological events and processes (Diwu et al., 1997).
Sonochemical Degradation of Organic Pollutants
Sonochemical methods have been explored for the degradation of aromatic organic pollutants, including 4-fluorophenol. This research provides insights into the mineralization rates and the formation of byproducts, highlighting its potential in waste management and environmental remediation (Goskonda, Catallo, & Junk, 2002).
Metabolism and Bioactivation Studies
The metabolism of compounds like 3-chloro-4-fluoroaniline in rats has been studied using various spectroscopic techniques. This research contributes to understanding the metabolic fate and potential bioactivation pathways of such compounds (Duckett et al., 2006).
properties
IUPAC Name |
2-(4-chlorophenoxy)-5-fluoroaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKQWHYMNKRZTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)F)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.